molecular formula C16H19N7O B6430870 4-cyclopropyl-6-[5-(1H-1,2,4-triazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2198084-63-6

4-cyclopropyl-6-[5-(1H-1,2,4-triazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B6430870
CAS No.: 2198084-63-6
M. Wt: 325.37 g/mol
InChI Key: HOYQOLOJCULQCJ-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-[5-(1H-1,2,4-triazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.16510826 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c24-16(15-19-9-20-21-15)23-6-11-4-22(5-12(11)7-23)14-3-13(10-1-2-10)17-8-18-14/h3,8-12H,1-2,4-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYQOLOJCULQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-6-[5-(1H-1,2,4-triazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : The pyrimidine structure is synthesized through a condensation reaction involving suitable aldehydes and guanidine derivatives.
  • Introduction of Triazole Moiety : The triazole ring is incorporated via cyclization reactions involving 1H-1,2,4-triazole derivatives.
  • Attachment of Octahydropyrrolo Group : This step usually involves nucleophilic substitution reactions to attach the octahydropyrrolo group to the triazole scaffold.

The synthetic route can be complex and requires careful optimization to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Triazole Derivatives : Many triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various studies:

  • Inhibition of Tumor Growth : Preliminary findings suggest that the compound may inhibit tumor cell proliferation in vitro, particularly in human cancer cell lines .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and microbial growth.
  • Receptor Modulation : It may also interact with various receptors affecting signaling pathways crucial for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that those with similar structural features to the target compound exhibited potent antimicrobial activity against resistant strains of bacteria. The study highlighted that modifications in the side chains significantly influenced their antibacterial potency .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of triazole-pyrimidine hybrids. The results indicated that these compounds could effectively induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Antimicrobial EfficacySignificant against E. coli, S. aureus (MIC: 0.125–8 μg/mL)Other triazoles
Anticancer ActivityInduces apoptosis in human cancer cell linesTriazole-pyrimidine hybrids
MechanismEnzyme inhibition and receptor modulationVaries by structure

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